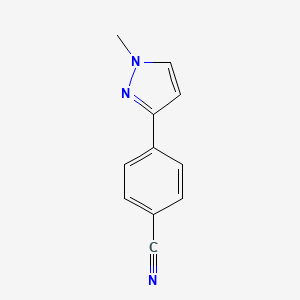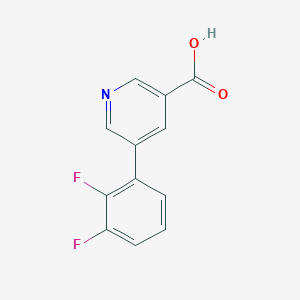
4-(4-甲基哌啶-1-基)嘧啶-2-硫醇
描述
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol is a sulfur-containing heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has garnered attention due to its potential pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular stress responses and inflammation pathways.
Medicine: Derivatives of this compound have shown potential as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a protein kinase involved in stress response pathways, making it relevant for conditions like osteoarthritis and neuropathic pain.
准备方法
The synthesis of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol typically involves cyclization processes or domino reactions. One common synthetic route is the nucleophilic aromatic substitution (S_NAr) reaction, where a pyrimidine derivative reacts with a sulfur-containing reagent under specific conditions . Industrial production methods often employ high-throughput parallel synthesis techniques to optimize yield and purity .
化学反应分析
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride, resulting in the conversion of thiol groups to sulfides.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol primarily involves the inhibition of ASK1. ASK1 is a protein kinase that mediates cellular responses to stress, leading to inflammation and pain. By inhibiting ASK1, the compound can modulate stress response pathways, reducing inflammation and pain. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular stress responses.
相似化合物的比较
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties and inhibition of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).
2-Isopropoxy-5-methyl-4-(piperdin-4-yl)aniline: Used in nucleophilic aromatic substitution reactions to form various pyrimidine derivatives.
The uniqueness of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol lies in its sulfur-containing thiol group, which provides additional opportunities for further functionalization and enhances its biological activity .
属性
IUPAC Name |
6-(4-methylpiperidin-1-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8-3-6-13(7-4-8)9-2-5-11-10(14)12-9/h2,5,8H,3-4,6-7H2,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOATYAMONBOVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640043 | |
| Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011408-60-8 | |
| Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[(3-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1629364.png)




![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629373.png)
![2-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1629375.png)







